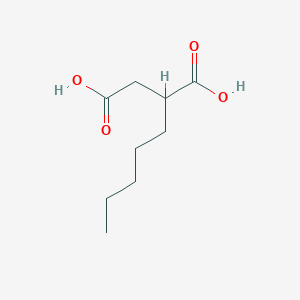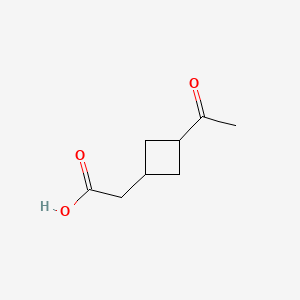
Neodymium,tris(h5-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)neodymium(III), is a complex organometallic compound with the molecular formula C15H15Nd. This compound is characterized by the presence of three cyclopentadienyl ligands bound to a central neodymium atom. It is a member of the lanthanide series and exhibits unique chemical properties due to the interaction between the neodymium ion and the cyclopentadienyl ligands .
Vorbereitungsmethoden
The synthesis of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- typically involves the reaction of neodymium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction can be represented as follows:
NdCl3+3Na(C5H5)→Nd(C5H5)3+3NaCl
The product, neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, is then purified by sublimation or recrystallization techniques .
Analyse Chemischer Reaktionen
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxide and cyclopentadiene. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although such reactions are less common.
Substitution: The cyclopentadienyl ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen peroxide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- involves the interaction between the neodymium ion and the cyclopentadienyl ligands. The neodymium ion forms a stable complex with the cyclopentadienyl ligands through π-bonding interactions. These interactions stabilize the compound and contribute to its unique chemical properties. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to act as a catalyst and its magnetic properties .
Vergleich Mit ähnlichen Verbindungen
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum as the central metal ion.
Tris(cyclopentadienyl)praseodymium(III): Similar in structure but with praseodymium as the central metal ion.
Tris(cyclopentadienyl)samarium(III): Similar in structure but with samarium as the central metal ion.
The uniqueness of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- lies in its specific magnetic properties and its effectiveness as a catalyst in certain chemical reactions .
Eigenschaften
Molekularformel |
C15H15Nd |
|---|---|
Molekulargewicht |
339.52 g/mol |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
OACOCUZSZBRUKL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)












![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
